6-bromo-5-methyl-1,2,3-benzothiadiazole
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Overview
Description
6-bromo-5-methyl-1,2,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties and are widely used in various fields of chemistry and material science.
Preparation Methods
The synthesis of 6-bromo-5-methyl-1,2,3-benzothiadiazole typically involves the bromination of 5-methyl-1,2,3-benzothiadiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-bromo-5-methyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids or esters.
Oxidation and Reduction Reactions: The methyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alkanes, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling reaction, the major product would be an arylated benzothiadiazole derivative .
Scientific Research Applications
6-bromo-5-methyl-1,2,3-benzothiadiazole has several scientific research applications, including:
Material Science: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). Its electron-withdrawing properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Medicinal Chemistry: Benzothiadiazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1,2,3-benzothiadiazole depends on its specific application. In material science, its electron-withdrawing properties influence the electronic structure and conductivity of the materials it is incorporated into. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
6-bromo-5-methyl-1,2,3-benzothiadiazole can be compared with other benzothiadiazole derivatives, such as:
5-bromo-2,1,3-benzothiadiazole: This compound has a bromine atom at the 5th position instead of the 6th position, leading to different reactivity and properties.
5-(bromomethyl)-2,1,3-benzothiadiazole: This compound has a bromomethyl group instead of a bromine atom, which affects its reactivity in substitution and cross-coupling reactions.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound contains two benzothiadiazole units fused together, resulting in unique electronic properties and applications in material science.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
2680529-68-2 |
---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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